(R)-N-Benzyloxycarbonyl-2-piperidinemethanol
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Overview
Description
®-N-Benzyloxycarbonyl-2-piperidinemethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyloxycarbonyl-2-piperidinemethanol typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the benzyloxycarbonyl group. This is usually achieved by reacting piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of Hydroxymethyl Group: The protected piperidine is then subjected to a reaction with formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyloxycarbonyl-2-piperidinemethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-N-Benzyloxycarbonyl-2-piperidinemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted piperidine derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
Chemistry
In organic chemistry, ®-N-Benzyloxycarbonyl-2-piperidinemethanol is used as an intermediate in the synthesis of various chiral compounds. Its ability to undergo diverse chemical reactions makes it a valuable building block in the construction of complex molecules.
Biology
The compound is studied for its potential biological activities. It serves as a precursor in the synthesis of bioactive molecules that can interact with biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-N-Benzyloxycarbonyl-2-piperidinemethanol is explored for its potential therapeutic applications. It is used in the design and synthesis of novel pharmaceuticals aimed at treating various diseases.
Industry
The compound finds applications in the production of fine chemicals and pharmaceuticals. Its versatility in chemical transformations makes it a valuable asset in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Benzyloxycarbonyl-2-piperidinemethanol involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active piperidine moiety, which can then interact with enzymes or receptors. The hydroxymethyl group at the 2-position may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Benzyloxycarbonyl-2-piperidinemethanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Benzyloxycarbonyl-2-piperidone: A related compound with a ketone group instead of a hydroxymethyl group.
N-Benzyloxycarbonyl-2-piperidinecarboxylic acid: Another derivative with a carboxylic acid group at the 2-position.
Uniqueness
®-N-Benzyloxycarbonyl-2-piperidinemethanol is unique due to its specific chiral configuration and the presence of both the benzyloxycarbonyl protecting group and the hydroxymethyl group. This combination of features imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
benzyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDHNGWPNSYCD-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CO)C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456273 |
Source
|
Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154499-13-5 |
Source
|
Record name | (R)-N-Benzyloxycarbonyl-2-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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